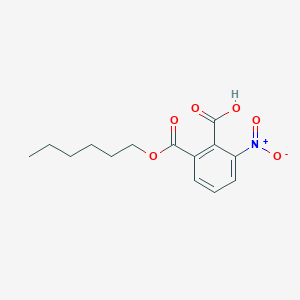
Hexyl 3-nitrophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 3-nitrophthalate is an organic compound derived from 3-nitrophthalic acid It is characterized by the presence of a hexyl group attached to the phthalate backbone, which includes a nitro group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl 3-nitrophthalate can be synthesized through the esterification of 3-nitrophthalic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3-nitrophthalic acid with hexanol in the presence of a strong acid catalyst. The reaction mixture is heated to maintain the reflux conditions, and the product is purified through distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 3-nitrophthalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield 3-nitrophthalic acid and hexanol.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hexyl 3-aminophthalate.
Reduction: Formation of 3-nitrophthalic acid and hexanol.
Substitution: Formation of substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl 3-nitrophthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexyl 3-nitrophthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 3-nitrophthalic acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Hexyl 3-nitrophthalate can be compared with other similar compounds such as:
3-Nitrophthalic acid: The parent compound, which lacks the hexyl ester group.
Hexyl phthalate: Similar ester structure but without the nitro group.
3-Nitrophthalic anhydride: An anhydride form of 3-nitrophthalic acid.
Propriétés
Numéro CAS |
56147-11-6 |
|---|---|
Formule moléculaire |
C14H17NO6 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-hexoxycarbonyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-2-3-4-5-9-21-14(18)10-7-6-8-11(15(19)20)12(10)13(16)17/h6-8H,2-5,9H2,1H3,(H,16,17) |
Clé InChI |
FWUSXYVWULBBBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















